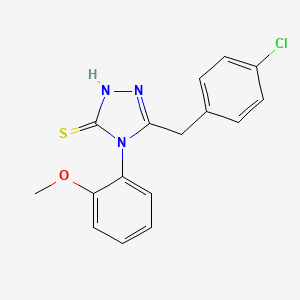

![molecular formula C18H17N3 B5561279 5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline CAS No. 147567-56-4](/img/structure/B5561279.png)

5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of substituted 3-trifluoromethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines involves the reaction of substituted 1-methylthio-3,4-dihydroisoquinolines with hydrazine hydrate and trifluoroacetic acid. Dehydration of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolyl)hydrazides of perfluorocarboxylic acids forms the corresponding 3-perfluoroalkyl derivatives (Glushkov et al., 2000). Another method involves cyclization of 1-isoquinolylhydrazine (I) with formic and acetic acid to synthesize s-triazolo[3,4-a]isoquinoline (II) and its 3-methyl analogue (III), showcasing a variety of interconversions and synthetic pathways (Sidhu, Naqui, & Iyengar, 1966).

Molecular Structure Analysis

The molecular structure of 3-o-tolyl-5,5-dimethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinoline hemihydrate has been detailed, highlighting its crystal and molecular structure. It consists of 2L · H2O dimers formed by O-H⋯N hydrogen bonds, with IR and electronic spectra studies supporting the structural analysis (Sokol et al., 2001).

Chemical Reactions and Properties

Several studies have described the chemical reactions and properties of triazolo[3,4-a]isoquinoline derivatives, focusing on selective cascade cyclization sequences and the synthesis of [1,2,3]triazolo[5,1-a]isoquinoline derivatives. These reactions exhibit good functional-group tolerance, yielding N-fused heterocycles in good to excellent yields (Tao et al., 2015).

Physical Properties Analysis

The crystal structure and IR and electronic spectra of 3-o-tolyl-5,5-dimethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinoline hemihydrate provide insight into the physical properties of this compound. Quantum-chemical calculations have been performed to further understand its molecular dynamics and stability (Sokol et al., 2001).

Chemical Properties Analysis

The synthesis and structure of transition metal complexes with 3-(o-nitrophenyl)-5,5-dimethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinoline showcase its chemical properties, especially its ability to form complexes with metals like chromium(III), iron(III), cobalt(II), copper(II), and zinc salts. These complexes have been studied by IR and electronic spectroscopy, providing a detailed understanding of the chemical properties of triazolo[3,4-a]isoquinoline derivatives (Sokol et al., 2003).

Applications De Recherche Scientifique

Synthesis and Structural Insights

Synthetic Pathways and Interconversions : The synthesis of s-triazolo[3,4-a]isoquinoline derivatives has been accomplished through cyclization reactions, demonstrating the versatility of these compounds in chemical synthesis. The studies have detailed various interconversions among the series, highlighting the structural flexibility and reactivity of these compounds (Sidhu et al., 1966).

Chemical Properties and Reactions : Research has also delved into the chemical properties and reactions of substituted 3-trifluoromethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines, providing insights into their potential for further chemical modifications and applications (Glushkov et al., 2000).

Potential Applications

Antimicrobial Studies : Some studies have investigated the antimicrobial properties of compounds incorporating the isoquinoline moiety, indicating the potential for these compounds in developing new antimicrobial agents. Specific chalcones incorporating isoquinoline showed promising results against various microbial strains, suggesting a potential application in antimicrobial therapy (Mukhtar et al., 2022).

Antioxidant Activity : Novel pyrimido[4,5-c]isoquinoline derivatives have been synthesized and evaluated for their antioxidant activity, revealing compounds with potent antioxidant properties. This research indicates the potential for developing novel antioxidants based on isoquinoline derivatives (Narsimha et al., 2018).

Crystal Structure Analysis : Studies on the crystal and molecular structures of triazolo[3,4-a]isoquinoline derivatives have provided valuable insights into their structural characteristics, which can inform further research and application in material science and pharmaceutical development (Sokol et al., 2001).

Propriétés

IUPAC Name |

5,5-dimethyl-3-phenyl-6H-[1,2,4]triazolo[3,4-a]isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3/c1-18(2)12-14-10-6-7-11-15(14)17-20-19-16(21(17)18)13-8-4-3-5-9-13/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCOJYVCYSWDLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C3=NN=C(N31)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351311 |

Source

|

| Record name | 1,2,4-Triazolo[3,4-a]isoquinoline, 5,6-dihydro-5,5-dimethyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4-Triazolo[3,4-a]isoquinoline, 5,6-dihydro-5,5-dimethyl-3-phenyl- | |

CAS RN |

147567-56-4 |

Source

|

| Record name | 1,2,4-Triazolo[3,4-a]isoquinoline, 5,6-dihydro-5,5-dimethyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-methylbutyl)-8-[4-(1H-tetrazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561202.png)

![1-(4-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5561210.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(tetrahydrofuran-3-ylcarbonyl)piperidine](/img/structure/B5561216.png)

![3-(2-ethylbutyl)-8-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561226.png)

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[(methylthio)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5561233.png)

![N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5561249.png)

![6-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5561271.png)

![4-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5561285.png)

![3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5561292.png)

![1-(2-biphenylyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-piperazinone](/img/structure/B5561300.png)